2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a pyrimidinylamino group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorobenzenesulfonyl chloride, which is then reacted with pyrimidin-2-ylamine under controlled conditions to form the sulfonamide intermediate. This intermediate undergoes further reaction with acrylonitrile in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups are often involved in binding interactions, while the pyrimidinylamino group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)sulfonyl)-3-(pyridin-2-ylamino)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-((4-Methylphenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile: Similar structure but with a methyl group instead of a chlorine atom.
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)but-2-enenitrile: Similar structure but with an additional carbon in the alkenyl chain.
Uniqueness
The uniqueness of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a nitrile group in conjunction with a pyrimidinylamino moiety allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c14-10-2-4-11(5-3-10)21(19,20)12(8-15)9-18-13-16-6-1-7-17-13/h1-7,9H,(H,16,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVICGVEOQRBCT-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.